Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate
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Overview
Description
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with an isopropylamino group and an ethyl ester group. It is used as a building block in various chemical applications due to its versatile reactivity.
Preparation Methods
The synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isopropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution and esterification reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may enhance its binding affinity to these targets, while the pyridazine ring provides a stable scaffold for interaction. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 6-chloropyridazine-3-carboxylate: Similar structure but with a chlorine substituent instead of an isopropylamino group.
Ethyl 6-methylpyridazine-3-carboxylate: Contains a methyl group instead of an isopropylamino group.
Ethyl 6-aminopyridazine-3-carboxylate: Features an amino group instead of an isopropylamino group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 6-(propan-2-ylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-15-10(14)8-5-6-9(13-12-8)11-7(2)3/h5-7H,4H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUVSSUFWWPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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